REACTION_CXSMILES
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[CH3:1][O:2][CH2:3][CH2:4][C:5]([NH2:7])=[O:6].[CH3:8][N:9]([CH3:14])[CH2:10][CH2:11][CH2:12]N.N>>[CH3:8][N:9]([CH3:14])[CH2:10][CH2:11][CH2:12][NH:7][C:5](=[O:6])[CH2:4][CH2:3][O:2][CH3:1]
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Name
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|
Quantity
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103.1 g
|
Type
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reactant
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Smiles
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COCCC(=O)N
|
Name
|
|
Quantity
|
107.3 g
|
Type
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reactant
|
Smiles
|
CN(CCCN)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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In the subsequent distillation in a high vacuum 176 g (0.93 mole=93.5% of the
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Type
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CUSTOM
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Details
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theoretical yield) of a colorless liquid
|
Type
|
CUSTOM
|
Details
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are obtained
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Type
|
CUSTOM
|
Details
|
Bp0.1 of 97°-99° C.
|
Name
|
|
Type
|
|
Smiles
|
CN(CCCNC(CCOC)=O)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |